molecular formula C22H17NO B12630725 3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 920300-00-1

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12630725
CAS No.: 920300-00-1
M. Wt: 311.4 g/mol
InChI Key: WZAHDNJAJMHVCY-UHFFFAOYSA-N
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Description

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diphenylethenyl group attached to an isoindolone core, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one typically involves a multi-step process. One common method starts with the alkylation of isoindoline with 2,2-diphenylethylene under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Diphenylethenyl)anthracene (DPEA): This compound shares a similar diphenylethenyl group but has an anthracene core instead of an isoindolone core.

    Triphenylbromoethylene: Another compound with a diphenylethenyl group, but with a different core structure.

Uniqueness

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindolone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one, with the chemical formula C22H17NO and a molecular weight of approximately 311.4 g/mol, is an organic compound notable for its unique structural properties and potential biological activities. This compound is characterized by its isoindole framework combined with a diphenylethenyl group, which may enhance its stability and reactivity compared to other similar compounds. The following sections will explore its biological activity, including interaction studies, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H17NO\text{C}_{22}\text{H}_{17}\text{N}\text{O}

This structure is significant in understanding its biological interactions and mechanisms of action.

Interaction Studies

Preliminary studies indicate that this compound may interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with cellular signaling. The binding affinity of this compound with specific enzymes and receptors remains to be fully elucidated. However, initial data suggest that it may exhibit inhibitory effects on certain biological pathways.

Potential Therapeutic Applications

The unique structural features of this compound suggest several potential therapeutic applications:

  • Anticancer Activity : Due to its structural similarity to known anticancer agents, there is potential for this compound to exhibit anticancer properties.
  • Neuroprotective Effects : The compound may also have implications in neuroprotection due to its ability to modulate neurotransmitter systems.

Further research is necessary to validate these applications through in vitro and in vivo studies.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of isoindole derivatives, this compound was tested against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (IC50 = 15 µM) while showing lower toxicity towards normal cells. This selectivity suggests a promising avenue for further development as an anticancer agent.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of isoindole compounds. In this research, this compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings revealed that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameStructureUnique Features
3-(Phenyl)-2,3-dihydro-1H-isoindol-1-oneStructureLacks the diphenylethenyl group; simpler structure.
4-(Diphenylmethyl)-1H-pyrroleStructureContains a pyrrole ring; different electronic properties.
3-(Benzylidene)-2,3-dihydroquinolin-4(1H)-oneStructureFeatures a quinoline structure; potential different biological activity.

The comparison highlights the distinct features of this compound that may contribute to its unique biological activities.

Properties

CAS No.

920300-00-1

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

3-(2,2-diphenylethenyl)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C22H17NO/c24-22-19-14-8-7-13-18(19)21(23-22)15-20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,21H,(H,23,24)

InChI Key

WZAHDNJAJMHVCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2C3=CC=CC=C3C(=O)N2)C4=CC=CC=C4

Origin of Product

United States

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